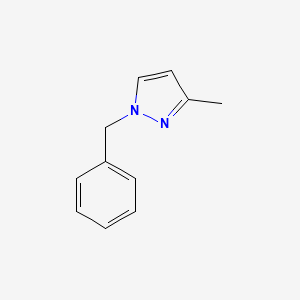

1-Benzyl-3-methyl-pyrazole

説明

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the study of chemistry. Pyrazole (B372694) and its derivatives are a significant class within this domain, recognized for their wide-ranging applications.

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netrsc.orgmdpi.com Pyrazole derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic activities. ijrpr.comacademicstrive.com This versatility stems from the pyrazole ring's ability to serve as a stable and synthetically accessible framework for designing molecules that can interact with various biological targets. researchgate.netijrpr.com The structural diversity achievable with pyrazole derivatives allows for the fine-tuning of physicochemical properties, which is crucial for developing effective therapeutic agents. ijrpr.com Several FDA-approved drugs contain a pyrazole nucleus, highlighting the scaffold's importance in modern medicine. rsc.orgtandfonline.com

The history of pyrazole chemistry dates back to the late 19th century. ijrpr.com Since then, research has continuously evolved, with a significant focus on synthesizing novel derivatives with enhanced biological activities. Current research trajectories for pyrazole systems, including 1-Benzyl-3-methyl-pyrazole, are directed towards several key areas:

Drug Discovery: The development of new therapeutic agents remains a primary focus, with researchers exploring pyrazole derivatives for a wide array of diseases. researchgate.netijrpr.comtandfonline.com

Green Chemistry: There is a growing emphasis on developing environmentally friendly and efficient synthetic methods for pyrazoles, such as microwave-assisted and multicomponent reactions. ias.ac.inresearchgate.net

Materials Science: The unique photophysical properties of some pyrazole derivatives make them promising candidates for applications in materials science, such as in the development of fluorescent materials and polymers. mdpi.commdpi.com

Catalysis: Pyrazole-containing compounds are being investigated for their catalytic properties, particularly as ligands in transition metal-catalyzed reactions. ijrpr.comnih.gov

Structural Framework and Substituent Analysis of this compound

The structure of this compound consists of a central pyrazole ring. A benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) is substituted at the N1 position of the pyrazole ring. A methyl group is attached to the C3 position.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Pyrazole ring |

| N1-Substituent | Benzyl group |

| C3-Substituent | Methyl group |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

Interdisciplinary Relevance and Research Opportunities for this compound

The versatility of the pyrazole scaffold lends this compound and its derivatives to a wide range of interdisciplinary research.

Medicinal Chemistry: As a derivative of a privileged scaffold, this compound serves as a key starting material or intermediate in the synthesis of potential new drugs. chemimpex.comrsisinternational.org Its structural motifs are found in compounds being investigated for various therapeutic applications.

Agrochemicals: Pyrazole derivatives have found applications in agriculture as herbicides, insecticides, and fungicides. mdpi.commdpi.com The structural features of this compound could be explored for the development of new crop protection agents.

Materials Science: The aromatic nature of the pyrazole and benzyl rings suggests potential applications in the design of novel organic materials with specific electronic or photophysical properties. mdpi.com

Organic Synthesis: This compound is a valuable building block for creating more complex molecular architectures due to the reactivity of the pyrazole ring and its substituents. smolecule.com

The continued exploration of this compound and related compounds is expected to yield further insights and applications across these and other scientific fields.

特性

IUPAC Name |

1-benzyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUAZMMGWCSYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Methyl Pyrazole and Its Functionalized Derivatives

Strategies for Pyrazole (B372694) Ring Formation Precursors

The construction of the pyrazole ring is the foundational step in the synthesis of 1-benzyl-3-methyl-pyrazole. Various strategies have been developed to create the pyrazole core, which can then be further modified.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives and Carbonyl Compounds

A primary and well-established method for synthesizing the pyrazole ring involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.com This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com For the synthesis of a precursor to this compound, benzylhydrazine (B1204620) would be reacted with a suitable 1,3-dicarbonyl compound. The reaction of hydrazines with α,β-unsaturated carbonyl compounds is another common route, which typically yields pyrazolines that can then be oxidized to pyrazoles. thieme-connect.comresearchgate.net

The reaction mechanism often involves the initial formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The choice of reactants and reaction conditions can influence the final product. For instance, the reaction of 1,3-diketones with substituted hydrazines can sometimes lead to a mixture of regioisomeric pyrazoles. thieme-connect.com

A classic example involves the reaction of ethyl acetoacetate (B1235776) with a hydrazine derivative. This can be followed by hydrolysis to yield a pyrazole-carboxylic acid. The specific substituents on the final pyrazole are determined by the choice of the starting hydrazine and the dicarbonyl compound.

Regioselective Construction of Substituted Pyrazole Rings

Achieving regioselectivity, the controlled orientation of substituents on the pyrazole ring, is a critical aspect of pyrazole synthesis. organic-chemistry.org The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can produce two possible regioisomers. thieme-connect.com Several methods have been developed to control the regiochemical outcome.

One effective strategy involves the condensation of 1,3-diketones with arylhydrazines at room temperature in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This method has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields. organic-chemistry.org The use of such solvents significantly improves regioselectivity compared to polar protic solvents like ethanol. organic-chemistry.org

Another approach to achieve regioselectivity is through the use of acetylenic ketones, which react with substituted hydrazines to afford pyrazoles directly. thieme-connect.com Studies have demonstrated that these reactions can be highly regioselective, with the regiochemical outcome being predictable. thieme-connect.com Furthermore, Cu(II)-catalyzed cascade reactions of saturated ketones with hydrazines or aldehyde hydrazones have been presented as a convenient and highly regioselective method for synthesizing 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. sioc-journal.cn

The table below summarizes various regioselective pyrazole synthesis methods.

Table 1: Comparison of Regioselective Pyrazole Synthesis Methods

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Condensation in Aprotic Solvents | 1,3-Diketones and Arylhydrazines | High regioselectivity in solvents like DMAc. | organic-chemistry.org |

| Reaction with Acetylenic Ketones | Acetylenic Ketones and Substituted Hydrazines | Direct formation of pyrazoles with predictable regioselectivity. | thieme-connect.com |

| Cu(II)-Catalyzed Cascade Reaction | Saturated Ketones and Hydrazines/Aldehyde Hydrazones | Convenient and highly regioselective. | sioc-journal.cn |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methodologies. For pyrazole synthesis, this includes the use of energy-efficient techniques like microwave and ultrasound-assisted synthesis, employing benign catalysts, and utilizing greener solvents such as water. rsc.orgnih.gov

Multicomponent reactions (MCRs) are particularly noteworthy in the context of green chemistry as they enhance atom economy and reduce the number of synthetic steps, solvent usage, and energy consumption for purification. acs.org For instance, a green synthetic approach has been developed for pyrazole compounds by reacting ethyl acetoacetate and hydrazines in an aqueous medium with imidazole (B134444) as a catalyst. acs.org

The use of water as a solvent is a key aspect of many green pyrazole synthesis protocols. acs.orgrsc.org Additionally, catalyst-free multicomponent reactions under ultrasonic irradiation in water have been reported to yield excellent results for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

Benzylation and Methylation Techniques on the Pyrazole Nucleus

Once the pyrazole ring is formed, the introduction of benzyl (B1604629) and methyl groups at specific positions is the next crucial step in synthesizing this compound.

N-Alkylation Protocols Employing Benzyl Halides with Base Catalysis

The N-alkylation of pyrazoles is a fundamental transformation. researchgate.net A common method for introducing a benzyl group onto the nitrogen atom of the pyrazole ring is through reaction with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.net

Phase-transfer catalysis (PTC) has proven to be an efficient method for the N-alkylation of pyrazoles. researchgate.net This technique often involves reacting the pyrazole with an alkyl halide in the presence of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), and a base, such as potassium hydroxide (B78521). researchgate.net These reactions can often be carried out without a solvent, which offers advantages in terms of reactivity and simplified work-up procedures. researchgate.net An excellent yield of N-benzylpyrazole can be obtained using the less reactive benzyl chloride under these conditions. researchgate.net

More recently, acid-catalyzed N-alkylation methods have also been developed as an alternative to base-mediated protocols. semanticscholar.org

Introduction of Methyl Substituents at Specific Pyrazole Positions

The introduction of a methyl group onto the pyrazole ring is typically achieved during the ring formation step by selecting the appropriate carbonyl compound. For the synthesis of this compound, a precursor like a 1,3-dicarbonyl compound with a methyl group at the appropriate position would be used in the initial cyclization reaction. For example, reacting benzylhydrazine with a derivative of acetoacetic ester can lead to the formation of a pyrazole with a methyl group at the 3-position. google.com

The position of the methyl group can significantly influence the properties of the resulting pyrazole derivative. nih.gov For instance, the introduction of a methyl group at the C3 or C4 position of the pyrazole ring has been shown to increase its affinity for certain biological targets. nih.gov

The table below provides an overview of the chemical compounds mentioned in this article.

Derivatization and Functionalization of this compound

The strategic modification of this compound is a key focus in synthetic organic chemistry. The pyrazole ring is amenable to a variety of transformations that allow for the precise installation of functional groups, which in turn modulates the molecule's electronic and steric character.

Synthesis of Carboxylic Acid Derivatives

The incorporation of a carboxylic acid group onto the this compound framework provides a versatile handle for further synthetic transformations, such as amidation and esterification. cymitquimica.com

One of the primary methods for synthesizing 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid is through the cyclocondensation of a benzyl hydrazine derivative with ethyl acetoacetate, followed by hydrolysis of the resulting ester. This hydrolysis is typically carried out under basic conditions, for example, using aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

For the synthesis of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid , a common route involves the oxidation of the corresponding 4-formyl derivative, which can be prepared via the Vilsmeier-Haack reaction.

Table 1: Synthesis of Carboxylic Acid Derivatives

| Compound | Synthetic Method | Key Reagents | Reference |

| 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | Cyclocondensation and Hydrolysis | Benzyl hydrazine, Ethyl acetoacetate, NaOH/KOH | |

| 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | Oxidation of Aldehyde | 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde, Oxidizing agent (e.g., KMnO4) |

Esterification Reactions

Esterification of pyrazole carboxylic acids is a fundamental reaction for producing derivatives with modified solubility and reactivity.

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of the corresponding pyrazole precursor with benzyl chloride and potassium carbonate in acetonitrile. nih.gov Another common approach is the multi-step synthesis involving the formation of the pyrazole ring, followed by substitution and esterification reactions. ontosight.ai

Table 2: Esterification Reactions

| Product | Precursor | Reagents | Reference |

| Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate | Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride, Potassium carbonate | nih.gov |

Introduction of Amino and Other Heteroatomic Functional Groups

The introduction of an amino group can significantly alter the biological and chemical properties of the pyrazole core.

1-Benzyl-3-methyl-1H-pyrazol-5-amine is typically synthesized through the reaction of benzyl hydrazine with a suitable ketone to form a hydrazone, which then undergoes cyclization. An alternative method involves the alkylation of a pre-existing aminopyrazole. For instance, 5-methyl-1H-pyrazol-3-amine can be reacted with a benzyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO. Another synthetic route is the reductive amination of the corresponding aldehyde, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, using reagents like sodium cyanoborohydride.

Table 3: Synthesis of Amino Derivatives

| Compound | Synthetic Method | Key Reagents | Reference |

| 1-Benzyl-3-methyl-1H-pyrazol-5-amine | Cyclization | Benzyl hydrazine, Methyl ketone | |

| 1-Benzyl-3-methyl-1H-pyrazol-5-amine | Alkylation | 5-Methyl-1H-pyrazol-3-amine, Benzyl halide, K2CO3 | |

| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | Reductive Amination | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, NH3, NaBH3CN |

Vilsmeier-Haack Reaction for Formyl Group Incorporation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole. semanticscholar.orgarabjchem.org This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent. semanticscholar.org

The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a classic example of this transformation. The reaction involves treating 1-benzyl-3,5-dimethyl-1H-pyrazole with the Vilsmeier reagent, followed by heating. The aldehyde group is introduced at the 4-position of the pyrazole ring. cymitquimica.com This aldehyde is a valuable intermediate that can be further modified, for example, through oxidation to a carboxylic acid or reduction to an alcohol.

Table 4: Vilsmeier-Haack Reaction

| Product | Precursor | Reagents | Key Conditions | Reference |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 1-Benzyl-3,5-dimethyl-1H-pyrazole | POCl3, DMF | Heating to 80°C |

Hydrazide Formation

Pyrazole carbohydrazides are important building blocks in medicinal chemistry, often serving as precursors for the synthesis of other heterocyclic systems. rsisinternational.org

N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is synthesized by reacting a 5-acyl derivative of pyrazole with hydrazine. smolecule.com A common method involves the condensation reaction, which generally provides good yields and purity. smolecule.com Microwave irradiation has also been reported as an efficient technique to accelerate the reaction and improve yields for related pyrazole derivatives. smolecule.com The resulting carbohydrazide (B1668358) contains a reactive primary amine group that can undergo condensation with aldehydes or ketones to form hydrazones. smolecule.com

Table 5: Hydrazide Formation

| Compound | Synthetic Method | Key Reagents | Reference |

| N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide | Condensation | 5-acyl pyrazole derivative, Hydrazine | smolecule.com |

Selective C-Acylation

Selective C-acylation introduces a ketone functional group onto the pyrazole ring, providing a new site for further chemical modification. The Vilsmeier-Haack reaction conditions can be adapted for the synthesis of poly-functionalized pyrazoles. arkat-usa.org For instance, the formylation of 5-chloro-1H-pyrazoles can be achieved under these conditions to produce 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org

Catalytic Systems in the Synthesis of this compound Analogs

The synthesis of this compound and its functionalized derivatives is significantly advanced by the use of various catalytic systems. Transition metal catalysts, in particular, have proven to be highly efficient in constructing the pyrazole core and introducing diverse substituents with high regioselectivity and yields. These catalysts facilitate key bond formations, such as C-N, C-C, and C-H functionalization, under milder conditions than classical methods. The primary catalysts employed include complexes of palladium, copper, rhodium, and gold, each offering unique advantages in specific transformations.

Palladium-Catalyzed Syntheses

Palladium catalysts are extensively used for C-N and C-H bond-forming reactions to produce N-arylpyrazoles and other functionalized analogs. nih.govacs.org A common method involves the coupling of aryl triflates with pyrazole derivatives. nih.govacs.org For instance, using a palladium catalyst with tBuBrettPhos as a ligand facilitates the efficient C-N coupling of various aryl triflates, including those with ortho-substituents, with pyrazole derivatives to afford N-arylpyrazoles in high yields. nih.gov Another strategy involves the palladium-catalyzed, pyrazole-directed sp3 C-H bond arylation using aryl iodides, which leads to the formation of β-phenethylamines after ozonolysis of the pyrazole moiety. nih.gov Furthermore, palladium-catalyzed C-H arylation of pyrazole-4-carboxylates has been investigated to control regioselectivity, where the ester group at the C4 position acts as a blocking group, directing arylation to the C5 position. academie-sciences.fr A sequential four-component synthesis involving Sonogashira alkynylation and Suzuki arylation, intercepted by pyrazole formation, also utilizes a palladium catalyst to produce biarylsubstituted pyrazoles. rsc.org

Copper-Catalyzed Syntheses

Copper catalysts offer an economical and versatile alternative for pyrazole synthesis. rsc.org They are effective in catalyzing cycloaddition reactions and condensation reactions. One approach involves the copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes, which forms pyrazolines that are subsequently dehydrogenated to pyrazoles. rsc.org Copper(I)-catalyzed [3+2] cycloaddition of phenylhydrazones and dialkyl ethylenedicarboxylates provides an efficient route to polysubstituted pyrazoles. thieme-connect.comorganic-chemistry.org This method works well at room temperature under air, demonstrating its operational simplicity. thieme-connect.comorganic-chemistry.org Additionally, copper nitrate (B79036) has been employed as an acid-free catalyst for the condensation of 1,3-dicarbonyl compounds with substituted hydrazines at room temperature, yielding substituted pyrazoles in short reaction times. thieme-connect.com The use of silica-supported copper catalysts has also been successful in the synthesis of 1,4-disubstituted pyrazoles, with the methodology being adaptable to continuous flow conditions. rsc.org

Rhodium-Catalyzed Syntheses

Rhodium catalysts are particularly effective in activating C-H bonds and catalyzing addition-cyclization reactions. rsc.org A notable application is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which proceeds via an unexpected C-N bond cleavage to afford highly substituted pyrazoles under mild conditions. ecust.edu.cnorganic-chemistry.org This cascade reaction is atom-economical and fulfills principles of green chemistry. ecust.edu.cn Rhodium(III) catalysts have also been used for the direct C-H activation of 2-aryl-3H-indoles to synthesize 4-heteroaryl pyrazoles from diazopyrazolones. rsc.org Furthermore, rhodium catalysis enables the asymmetric N-selective coupling of pyrazole derivatives with terminal allenes, providing access to enantioenriched allylic pyrazoles. nih.gov A three-component synthesis using enaminones, aryl hydrazine hydrochlorides, and alkynes under rhodium catalysis yields N-(o-alkenylaryl) pyrazoles through a chemo-selective C-H alkenylation. acs.org

Gold-Catalyzed Syntheses

Gold catalysts have emerged as powerful tools for the synthesis of pyrazole derivatives, particularly through domino reactions and cycloadditions. A one-pot gold-catalyzed synthesis from hydrazines and alkynyl aldehydes or ketones proceeds through a domino reaction involving hydrazone formation, 5-endo-dig cyclization, and an aza-Claisen rearrangement to yield polysubstituted pyrazoles. rsc.org Gold(I) catalysts also mediate the cycloaddition of diaziridine to alkynes, leading to the formation of 3-pyrazolines. nih.gov In another approach, highly substituted 1,3-diaminopyrazoles can be synthesized from 1-alkynyltriazenes and imines using a gold catalyst. epfl.ch A mild and efficient protocol for synthesizing fluorinated pyrazoles has been developed via a gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor. acs.org

Other Catalytic Systems

Besides the prominent use of palladium, copper, rhodium, and gold, other catalytic systems have been developed. A synergetic catalytic system of Niobium pentachloride (NbCl5) and Silver perchlorate (B79767) (AgClO4) has been shown to be effective for the one-pot synthesis of fully substituted pyrazoles at room temperature. rasayanjournal.co.in Nano-ZnO has been utilized as an eco-friendly catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine (B124118). nih.gov

The following table summarizes various catalytic systems used in the synthesis of pyrazole analogs, detailing the specific catalysts, substrates, reaction conditions, and outcomes.

| Catalyst | Substrates | Reaction Type | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(dba)₂ / tBuBrettPhos | Aryl triflates, Pyrazole derivatives | C-N Coupling | K₃PO₄, 1,4-dioxane, 70 °C, 24 h | N-Arylpyrazoles | High | nih.govacs.org |

| Pd(OAc)₂ | Alkyl pyrazoles, Aryl iodides | sp³ C-H Arylation | Ag₂O, Acetic acid/Hexafluoroisopropanol | β-Arylated pyrazoles | Not specified | nih.gov |

| Pd(OAc)₂ | Ethyl 1-methylpyrazole-4-carboxylate, Aryl bromides | C-H Arylation | KOAc, 16 h | 5-Aryl-pyrazole-4-carboxylate | Up to 85% | academie-sciences.fr |

| Copper Catalyst | Oxime acetates, Amines, Aldehydes | Cascade Reaction/Oxidative Dehydrogenation | Not specified | 1,3- and 1,3,4-Substituted pyrazoles | Good | rsc.org |

| CuI | Phenylhydrazones, Dialkyl ethylenedicarboxylates | [3+2] Cycloaddition | NaOAc, DME, Room temperature, 2 h | Polysubstituted pyrazoles | Moderate to good | thieme-connect.comorganic-chemistry.org |

| Cu(NO₃)₂ | 1,3-Dicarbonyl compounds, Substituted hydrazines | Condensation | Acid-free, Room temperature | Substituted pyrazoles | Good to excellent | thieme-connect.com |

| [Cp*RhCl₂]₂ | Hydrazines, Alkynes | Addition-Cyclization | NaOAc, MeCN, 60 °C | Highly substituted pyrazoles | Up to 88% | ecust.edu.cnorganic-chemistry.org |

| Rhodium(III) Complex | 2-Aryl-3H-indoles, Diazopyrazolones | C-H Activation | Mild conditions | 4-Heteroaryl pyrazoles | Moderate | rsc.org |

| Gold Catalyst | Hydrazines, Alkynyl aldehydes/ketones | Domino Reaction | One-pot | Polysubstituted pyrazoles | Not specified | rsc.org |

| Gold(I) Catalyst | Diaziridine, Alkynes | Cycloaddition | Not specified | 3-Pyrazolines | High | nih.gov |

| (JohnPhos)AuCl / AgNTf₂ | 1-Alkynyltriazenes, Imines | C-N Coupling | Not specified | 1,3-Diaminopyrazoles | Not specified | epfl.ch |

| NbCl₅-AgClO₄ | Aldehydes, Phenyl hydrazine, Ethyl acetoacetate | Pseudo-five-component reaction | Dichloromethane, Room temperature | Fully substituted pyrazoles | Good to excellent | rasayanjournal.co.in |

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 3 Methyl Pyrazole

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The reactivity of the pyrazole ring in 1-benzyl-3-methyl-pyrazole is characterized by its susceptibility to electrophilic attack and its behavior in nucleophilic substitution reactions, which is largely dependent on the presence of activating groups. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms: a pyrrole-like nitrogen (N1, bonded to the benzyl (B1604629) group) and a pyridine-like nitrogen (N2). mdpi.com

Electrophilic Substitution : The pyrazole ring is generally considered electron-rich, making it reactive towards electrophiles. The C4 position is the most common site for electrophilic substitution due to its higher electron density. mdpi.com For instance, the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. nih.govumich.edu This reaction proceeds by creating an electrophilic Vilsmeier reagent which then attacks the electron-rich C4 position. The presence of the benzyl group at N1 and the methyl group at C3 influences the reactivity but directs substitution to the unsubstituted C4 position. smolecule.com Similarly, nitration and sulfonation reactions typically occur at the C4 position.

Nucleophilic Substitution : Nucleophilic substitution on the pyrazole ring of this compound itself is not common, as the ring's hydrogen atoms are not good leaving groups. However, if the pyrazole ring is substituted with appropriate leaving groups, such as halogens, it becomes susceptible to nucleophilic attack. For example, in derivatives like 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, the chlorine atoms can be displaced by various nucleophiles like amines, thiols, or alkoxides. smolecule.comontosight.ai The amino group in compounds like 1-benzyl-3-methyl-1H-pyrazol-5-amine can also be involved in nucleophilic substitution reactions. cymitquimica.com The pyridine-like N2 atom is the primary site of basicity and can be protonated or alkylated. mdpi.com

Condensation Reactions with Aldehydes and Ketones to Form Complex Molecular Architectures

Condensation reactions are a powerful tool for building more complex molecules from the this compound scaffold. These reactions typically involve either an activated methyl group or the introduction of a reactive carbonyl group onto the pyrazole ring.

One of the most significant pathways involves the Vilsmeier-Haack reaction to produce a pyrazole-4-carbaldehyde. This aldehyde can then undergo condensation with active methylene (B1212753) compounds. umich.edu For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes (structurally analogous to a benzylated version) react with methyl ketones in an aldol (B89426) condensation to form pyrazolylpropenones. umich.edu These resulting chalcone-like structures can be further cyclized with reagents like phenylhydrazine (B124118) to create even more complex heterocyclic systems, such as pyrazolyl pyrazolines. umich.edu

Another route for condensation involves the pyrazolone (B3327878) analog, 1-benzyl-3-methyl-2-pyrazolin-5-one. The active methylene group at the C4 position of this pyrazolone is highly reactive and can condense with aldehydes and ketones. researchgate.net The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one itself involves the condensation of a hydrazine (B178648) derivative (benzylhydrazine) with a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776), followed by cyclization. ontosight.airsisinternational.org

Intramolecular Rearrangements and Cyclization Processes

The pyrazole framework can participate in several intramolecular rearrangement and cyclization reactions, often leading to novel structural isomers or fused heterocyclic systems.

A notable rearrangement is the van Alphen-Hüttel rearrangement, which involves the thermal rearrangement of pyrazolenines. While not a direct reaction of this compound, related structures can undergo such transformations. nih.gov More specifically, a 1,3-sigmatropic shift of the benzyl group has been observed in a pyrazolenine intermediate, leading to the migration of the benzyl group from one nitrogen to a carbon atom. nih.gov Furthermore, nih.govrsc.org-sigmatropic shifts are a known, though rare, rearrangement process in pyrazole chemistry, particularly in the synthesis of chiral pyrazoles where a migrating group shifts with retention of its stereochemical configuration. scispace.com

Catalyzed cascade reactions can also lead to complex pyrazole structures through rearrangements. For example, a platinum-catalyzed ingentaconnect.comingentaconnect.com sigmatropic rearrangement followed by a cyclization cascade of N-propargylhydrazones provides an efficient route to highly functionalized pyrazoles. organic-chemistry.org Iodine-mediated reactions of hydrazones can also proceed through condensation, oxidative cyclization, and a Chapman-like rearrangement of a methyl or benzyl group to form oxadiazolones. researchgate.net

Intramolecular cyclization can occur when this compound is functionalized with appropriate side chains. For instance, Cu-mediated intramolecular cyclization of an O-alkylated arylbromide intermediate attached to a pyrazole ring is a method used to synthesize diaryl-pyrazolo-benzooxazepine analogues. researchgate.net

Tautomerism and Isomerism in this compound Systems

Tautomerism is a fundamental concept in pyrazole chemistry, though the specific case of this compound is simplified by its substitution pattern. The discussion becomes highly relevant when considering its synthetic precursors and closely related analogs like pyrazolones.

Annular Tautomerism Elucidation

Annular tautomerism is a form of prototropic tautomerism where a hydrogen atom migrates between the two ring nitrogen atoms (N1 and N2). mdpi.comnih.gov In an unsubstituted or 3(5)-monosubstituted pyrazole, this equilibrium is dynamic. nih.gov However, in this compound, the presence of the benzyl group at the N1 position "fixes" the structure. This substitution prevents the migration of a proton between the nitrogens, meaning this compound does not exhibit annular tautomerism. mdpi.comnih.gov The distinction between the two nitrogen atoms is permanent: N1 is a pyrrole-type nitrogen, and N2 is a pyridine-type nitrogen. mdpi.com The study of annular tautomerism is therefore critical for understanding the reactivity of its N-unsubstituted precursors, where the position of the proton can dictate reaction regioselectivity. nih.gov

Keto-Enol Tautomerism in Pyrazolone Analogues

While this compound itself does not exhibit keto-enol tautomerism, its pyrazolone analogues, such as 1-benzyl-3-methyl-5-pyrazolone, are classic examples of this phenomenon. ontosight.ai Pyrazolones can exist in three principal tautomeric forms: the CH form (a ketone), the OH form (an enol, also called a hydroxypyrazole), and the NH form. bas.bgresearchgate.net For 1-substituted 3-methyl-5-pyrazolones, the equilibrium is primarily between the keto (NH and CH) and enol (OH) forms. researchgate.netnih.gov Studies on the closely related 1-phenyl-3-methyl-5-pyrazolone show that the predominant form is highly dependent on the solvent and substituents. mdpi.combas.bg For instance, 1-benzyl-3-methyl-5-pyrazolone is the key intermediate in the synthesis of certain derivatives where it exists in a keto-enol equilibrium that allows for varied reactivity. rsisinternational.org

| Tautomeric Form | Structural Name | Key Feature |

|---|---|---|

| CH Form | 1-Substituted-3-methyl-2-pyrazolin-5-one | Ketone with CH₂ at C4 |

| OH Form | 1-Substituted-3-methyl-1H-pyrazol-5-ol | Aromatic pyrazole with hydroxyl group |

| NH Form | 1-Substituted-3-methyl-4-pyrazolin-5-one | Ketone with NH at N2 and C=C bond |

Influence of Substituents and Solvent Environment on Tautomeric Equilibria

The balance between different tautomeric forms in pyrazole systems is delicately influenced by both the electronic nature of substituents and the polarity of the solvent. mdpi.combas.bg

Substituent Effects : Electron-withdrawing groups and electron-donating groups on the pyrazole ring can shift the tautomeric equilibrium. rsc.orgresearchgate.net In 3(5)-substituted pyrazoles, electron-donating groups at the C3 position tend to increase the basicity of the ring. mdpi.com For pyrazolones, substituents at the C3 and C4 positions significantly impact which tautomer (CH, OH, or NH) predominates. bas.bg For example, theoretical calculations have shown that strong electron-donating groups like -OH stabilize the N2-H tautomer, while strong electron-withdrawing groups like -COOH favor the N1-H tautomer in N-unsubstituted pyrazoles. researchgate.net

Solvent Effects : The solvent environment plays a crucial role in determining the tautomeric equilibrium by stabilizing one form over another through intermolecular interactions like hydrogen bonding. ingentaconnect.comnih.gov In nonpolar solvents like CDCl₃ or C₆D₆, pyrazolone analogues such as 1-phenyl-1H-pyrazol-3-ol exist predominantly as dimers stabilized by intermolecular hydrogen bonds. nih.gov In polar, hydrogen-bond-accepting solvents like DMSO-d₆, these dimers break apart into monomers that are solvated by the solvent. nih.gov This change is observable through NMR spectroscopy, where the chemical shifts of the OH proton and the ring nitrogens are markedly different between nonpolar and polar solvents. nih.gov Generally, increasing solvent polarity can stabilize more polar tautomers. mdpi.com For 3-methyl-5-pyrazolone, theoretical studies show that a keto form is dominant in the gas phase or low polarity solvents, while a hydroxy (enol) tautomer is favored in DMSO solution. researchgate.net

| Solvent | Predominant Species | ¹H NMR Shift of OH (ppm) | ¹⁵N NMR Shift of N2 (ppm) | Key Interaction |

|---|---|---|---|---|

| CDCl₃ | Dimer | ~12.16 | ~245.9 | Intermolecular H-bonding |

| DMSO-d₆ | Monomer | ~10.28 | Not specified, but shifts significantly | Solvent H-bonding |

Proton Transfer Dynamics

The study of proton transfer in pyrazole derivatives is crucial for understanding their reactivity and tautomeric equilibria. While specific experimental studies on the proton transfer dynamics of this compound are not extensively documented in the reviewed literature, theoretical studies on related pyrazole systems provide significant insights into the potential mechanisms and energetics of these processes.

Proton transfer in pyrazoles can occur through several mechanisms, including intramolecular and intermolecular pathways. The pyrazole ring itself is amphoteric, possessing both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom, allowing it to act as both a proton donor and acceptor. nih.gov This dual character is fundamental to its proton transfer dynamics.

Theoretical investigations using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to elucidate the mechanisms of proton transfer in various substituted pyrazoles. ias.ac.inresearchgate.net These studies typically consider single proton transfer (involving tautomerization), double proton transfer within pyrazole dimers, and proton transfer facilitated by solvent molecules like water or ammonia (B1221849). ias.ac.in

For simple substituted pyrazoles, the direct intramolecular proton transfer, leading to tautomerization, is associated with high activation energies. ias.ac.inresearchgate.net For instance, in a series of 3-substituted pyrazoles, the activation energies for single proton transfer were calculated to be in the range of 45.7–51.59 kcal/mol at the B3LYP level and 49.4–53.96 kcal/mol at the MP2 level. ias.ac.in The presence of a benzyl group at the N1 position of this compound precludes this specific tautomerization, as there is no proton on the N1 nitrogen to transfer. However, protonation and deprotonation at the N2 position are key aspects of its reactivity.

The basicity of the pyridine-like N2 nitrogen makes it susceptible to protonation. Conversely, in the presence of a strong base, deprotonation can occur at other sites, such as the C3-methyl group, although this is less common than reactions at the nitrogen centers. nih.gov

Intermolecular proton transfer, particularly double proton transfer in hydrogen-bonded dimers, presents a more facile pathway. Theoretical studies on pyrazole dimers have shown significantly lower activation energies for concerted proton exchange compared to the intramolecular process in monomers. ias.ac.inresearchgate.net For 3-substituted pyrazoles, the activation energies for double proton transfer in dimers were found to be in the range of 17.51–19.36 kcal/mol. ias.ac.in The formation of such dimers is energetically favorable. researchgate.net

Solvent molecules can also play a crucial role in mediating proton transfer. Water or ammonia molecules can assist the transfer by forming a bridge between the donor and acceptor sites, effectively lowering the activation barrier. ias.ac.in For instance, with the assistance of a single water molecule, the activation energy for proton transfer in pyrazole derivatives can be significantly reduced. ias.ac.in

In some pyrazole derivatives, particularly those with appropriate functional groups, excited-state intramolecular proton transfer (ESIPT) can occur. rsc.orgmdpi.com This process, often observed in compounds with a hydroxyl group positioned to form an intramolecular hydrogen bond with the pyrazole nitrogen, leads to dual fluorescence. rsc.orgmdpi.com While this compound itself does not possess the typical structure for ESIPT, this phenomenon highlights the diverse proton transfer behaviors within the broader pyrazole family.

The electronic nature of substituents on the pyrazole ring significantly influences proton transfer dynamics. Electron-donating groups tend to lower the activation energy for proton migration, making the process easier. ias.ac.inresearchgate.net In this compound, the methyl group at the C3 position is an electron-donating group, which would be expected to influence the basicity of the N2 atom and any potential proton transfer events.

Table of Theoretical Activation Energies for Proton Transfer in Substituted Pyrazoles

| Proton Transfer Mechanism | Substituent Type | Calculation Level | Activation Energy Range (kcal/mol) | Reference |

| Single Proton Transfer (Monomer) | Various | B3LYP | 45.7 - 51.59 | ias.ac.in |

| Single Proton Transfer (Monomer) | Various | MP2 | 49.4 - 53.96 | ias.ac.in |

| Double Proton Transfer (Dimer) | 3-Substituted | Not Specified | 17.51 - 19.36 | ias.ac.in |

| Double Proton Transfer (Dimer) | 4-Substituted | DFT | 13.0 - 15.0 | researchgate.net |

| Double Proton Transfer (Dimer) | 4-Substituted | MP2 | 11.4 - 12.6 | researchgate.net |

| Ammonia-Assisted Transfer | 3-Substituted | Not Specified | 17.25 - 22.79 | ias.ac.in |

Coordination Chemistry of 1 Benzyl 3 Methyl Pyrazole Derived Ligands

Ligand Design and Synthesis Featuring 1-Benzyl-3-methyl-pyrazole Scaffolds

The design of ligands based on the this compound core allows for the systematic modification of their properties to achieve desired coordination geometries and reactivity in the resulting metal complexes. The presence of the benzyl (B1604629) group at the N1 position and the methyl group at the C3 position of the pyrazole (B372694) ring provides a stable and sterically defined platform for the introduction of various donor functionalities.

Monodentate, Bidentate, and Polydentate Ligand Architectures

The versatility of the this compound scaffold enables the synthesis of a range of ligand architectures with varying denticity.

Monodentate Ligands: The simplest ligands derived from this compound are monodentate, coordinating to a metal center through the N2 atom of the pyrazole ring. These ligands are useful for occupying a single coordination site and can be employed to fine-tune the electronic properties of a metal complex.

Bidentate Ligands: Bidentate ligands can be synthesized by introducing a second donor group at a suitable position on the this compound framework. Common strategies involve the functionalization of the C4 or C5 positions of the pyrazole ring or the phenyl ring of the benzyl substituent. For example, the introduction of a coordinating group such as a pyridine, imidazole (B134444), or carboxylate can lead to the formation of stable five- or six-membered chelate rings upon complexation with a metal ion. The synthesis of such ligands often involves multi-step organic reactions, starting with the appropriate functionalized pyrazole precursor. academicjournals.org

Polydentate Ligands: By extending the synthetic strategies used for bidentate ligands, polydentate architectures can be achieved. This can involve the introduction of multiple donor atoms on the pyrazole or benzyl fragments, or by linking multiple this compound units together. These ligands are capable of forming more intricate coordination complexes with enhanced stability.

The synthesis of these ligands often follows established synthetic methodologies in heterocyclic chemistry. For instance, the condensation of 1-benzyl-3-methyl-5-pyrazolone with various reagents can be a key step in introducing additional functionalities. znaturforsch.com

Steric and Electronic Effects of the Benzyl Substituent on Ligand Properties

The benzyl group at the N1 position of the pyrazole ring plays a crucial role in determining the properties of the derived ligands and their metal complexes.

Steric Effects: The bulky nature of the benzyl group can exert significant steric hindrance around the metal center. This steric crowding can influence the coordination number and geometry of the resulting complex, often favoring lower coordination numbers. The orientation of the benzyl group can also create a specific pocket around the metal ion, which can be exploited in applications such as catalysis to control substrate access. The conformation of the benzyl group can be influenced by non-covalent interactions within the crystal lattice. acs.org

Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through inductive effects. This can subtly influence the electron density on the pyrazole ring and, consequently, the donor strength of the N2 atom. While the electronic effect of an unsubstituted benzyl group is modest, it can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. rsc.org This provides a powerful tool for modulating the electronic properties of the ligand and, in turn, the redox potential and reactivity of the metal complex.

Synthesis and Characterization of Metal Complexes

Ligands derived from this compound have been successfully employed in the synthesis of a variety of transition metal complexes. The choice of metal precursor and reaction conditions plays a critical role in the outcome of the complexation reaction.

Complexation with Transition Metals (e.g., Cu(II), Zn(II), Ru(II))

Copper(II) Complexes: A number of Cu(II) complexes with pyrazole-derived ligands have been synthesized and characterized. nih.govnih.gov The reaction of a this compound-based ligand with a Cu(II) salt, such as copper(II) acetate (B1210297) or copper(II) nitrate (B79036), in a suitable solvent typically leads to the formation of the corresponding complex. znaturforsch.com The resulting complexes often exhibit square planar or distorted octahedral geometries, depending on the denticity of the ligand and the presence of coordinating counter-ions or solvent molecules. znaturforsch.comnih.gov

Zinc(II) Complexes: Zinc(II) complexes of pyrazole-derived ligands are also well-documented. ajol.infodepositolegale.it Due to the d10 electronic configuration of Zn(II), these complexes are diamagnetic and often adopt tetrahedral or octahedral coordination geometries. The synthesis is typically achieved by reacting the ligand with a zinc(II) salt, such as zinc(II) acetate or zinc(II) chloride. znaturforsch.com

Ruthenium(II) Complexes: The synthesis of Ru(II) complexes often involves the reaction of the pyrazole-derived ligand with a suitable ruthenium precursor, such as [Ru(p-cymene)Cl2]2 or Ru(PPh3)3Cl2. rsc.orgnih.gov These complexes are of particular interest due to their potential applications in catalysis and photophysics. The coordination environment around the ruthenium center is typically octahedral.

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Derived Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Bidentate N,O-donor | Distorted Square Planar | znaturforsch.com |

| Zn(II) | Bidentate N,O-donor | Distorted Square Planar | znaturforsch.com |

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Confirm the coordination mode of the ligand (e.g., monodentate, bidentate).

Determine the coordination number and geometry of the metal ion. znaturforsch.com

Analyze the intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.net

The structural data obtained from X-ray crystallography are crucial for understanding the structure-property relationships of these coordination compounds.

Table 2: Selected Crystallographic Data for a Cu(II) Complex with a Pyrazolone-Derived Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 18.456(4) |

| c (Å) | 15.876(3) |

| β (°) | 98.76(3) |

| V (Å3) | 2928.1(10) |

| Z | 4 |

Data is illustrative and based on a related pyrazolone (B3327878) complex.

Spectroscopic Investigations of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize the metal-ligand interactions in both the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyrazole ring and any functional groups upon complexation can provide evidence of coordination. For instance, a shift in the ν(C=N) stretching frequency of the pyrazole ring is often observed. New bands corresponding to metal-ligand vibrations (ν(M-N), ν(M-O)) may also appear in the far-IR region. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. For Cu(II) complexes, d-d transitions are typically observed in the visible region and are sensitive to the coordination geometry. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can also be observed, providing insights into the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy is a powerful tool for characterizing the ligand environment in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can confirm the binding of the ligand to the metal. For paramagnetic complexes, NMR spectra can be broad, but may still provide useful structural information.

These spectroscopic techniques, in conjunction with X-ray crystallography, provide a comprehensive understanding of the structure and bonding in metal complexes derived from this compound ligands.

Dynamic Behavior of Metal Complexes in Solution

The study of the dynamic behavior of metal complexes in solution provides crucial insights into their reactivity, stability, and mechanistic pathways. For metal complexes derived from this compound, understanding their solution dynamics is essential for optimizing their applications, particularly in catalysis. While specific detailed studies on the dynamic behavior of this compound metal complexes are not extensively documented in the reviewed literature, the behavior of complexes with analogous pyrazole-containing ligands can provide valuable insights into the potential processes at play.

Dynamic processes in these types of complexes can be investigated using techniques such as variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. These studies can reveal information about fluxional processes, which involve the interchange of ligands or different coordination modes, and ligand exchange kinetics.

One common dynamic process observed in metal complexes with N-heterocyclic ligands is the dissociation and re-association of the ligand. This can be particularly relevant in catalytic cycles where substrate binding and product release are necessary steps. The strength of the metal-ligand bond, steric hindrance from the benzyl and methyl groups on the pyrazole ring, and the nature of the solvent all play a significant role in the lability of the this compound ligand.

Furthermore, fluxional behavior involving the pyrazole ring itself is a possibility. For instance, in certain coordination geometries, the benzyl group may exhibit restricted rotation, leading to distinct NMR signals at low temperatures that coalesce as the temperature increases. Another potential dynamic process could involve the pyrazole ring undergoing tautomerization or metallotropic shifts, although the N-substitution in this compound makes the former less likely.

While concrete quantitative data such as activation energies or exchange rates for this compound complexes are not available in the provided search results, the general principles of coordination chemistry suggest that these complexes are not static entities in solution. Their dynamic nature is a key feature that would influence their performance in various chemical transformations. Further research employing techniques like 2D-NMR spectroscopy and computational modeling would be invaluable in elucidating the specific dynamic behaviors of these promising complexes.

Applications in Catalysis and Organometallic Chemistry

Metal complexes derived from this compound and its analogs have emerged as promising candidates in the fields of catalysis and organometallic chemistry. The tunable electronic and steric properties of the pyrazole ligand, conferred by the benzyl and methyl substituents, allow for the fine-tuning of the reactivity of the metallic center.

A notable application of a closely related 1-benzylpyrazole ligand is in palladium-catalyzed organic transformations. Specifically, palladium complexes have been successfully employed in the [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes. nih.gov This reaction represents a direct and efficient method for the synthesis of tricyclic 2-benzazepine derivatives, which are important structural motifs in medicinal chemistry. nih.gov The catalytic cycle of this transformation involves a twofold C-H activation of both the aryl and heteroaryl C-H bonds of the 1-benzylpyrazole. nih.gov

The catalytic efficiency of pyrazole-containing palladium complexes has also been demonstrated in other significant cross-coupling reactions. For instance, palladium complexes stabilized by poly(pyrazol-1-ylmethyl)benzene ligands have been shown to be effective catalysts for the Heck coupling reaction. researchgate.netznaturforsch.com Although the specific ligand is not this compound, this highlights the general utility of pyrazole-based ligands in facilitating the formation of carbon-carbon bonds between aryl halides and alkenes.

Similarly, bulky bis(pyrazolyl)palladium(II) complexes have been successfully utilized as pre-catalysts in the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The steric bulk provided by substituents on the pyrazole ring was found to be crucial for enhancing the catalytic activity. rsc.org This suggests that the benzyl group in this compound could play a similar beneficial role in promoting efficient catalysis. The use of N/O-functionalized pyrazolyl ligands in palladium precatalysts has also been reported for the Suzuki-Miyaura coupling of aryl chlorides. lookchem.com

The versatility of pyrazole-based ligands extends to their ability to stabilize various transition metals beyond palladium, opening up a wide range of potential applications in organometallic chemistry. The coordination of these ligands to metals can lead to the formation of complexes with unique structural and electronic properties, which can be exploited in various catalytic transformations and for the synthesis of novel organometallic compounds.

Below is a table summarizing the catalytic performance of a palladium catalyst in the [5 + 2] rollover annulation of 1-benzylpyrazole with various alkynes, demonstrating the utility of this class of ligands in catalysis. nih.gov

| Entry | Alkyne Substrate | Product Yield (%) |

| 1 | Diphenylacetylene | 85 |

| 2 | Bis(4-methylphenyl)acetylene | 82 |

| 3 | Bis(4-methoxyphenyl)acetylene | 78 |

| 4 | Bis(4-fluorophenyl)acetylene | 90 |

| 5 | Bis(4-(trifluoromethyl)phenyl)acetylene | 75 |

| 6 | Bis(3-methylphenyl)acetylene | 88 |

| 7 | Bis(3-methoxyphenyl)acetylene | 81 |

Computational and Theoretical Investigations of 1 Benzyl 3 Methyl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of chemical compounds at the atomic level. These methods are used to predict molecular geometries, electronic structures, and various other physicochemical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for optimizing molecular structures to find the most stable conformation, known as the global minimum on the potential energy surface.

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. DFT methods, such as the popular B3LYP functional, are frequently used for this purpose due to their balance of accuracy and computational efficiency. nih.govresearchgate.net For pyrazole (B372694) derivatives, DFT has been successfully used to determine optimized structural parameters like bond lengths and bond angles, which often show good agreement with experimental data obtained from techniques like X-ray crystallography. tandfonline.comuomphysics.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. nih.gov Common basis sets include Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which provide varying levels of flexibility and accuracy. nih.govresearchgate.net The selection of an appropriate basis set is a critical step and depends on the specific properties being investigated and the computational resources available. Larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), generally provide more accurate results but require more computational time. uomphysics.net The combination of a DFT functional (e.g., B3LYP) with a suitable basis set forms the core of the computational methodology for studying molecular systems like 1-benzyl-3-methyl-pyrazole. nih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the reactivity, stability, and intermolecular interactions of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution (mapping) across the molecule. nih.gov For pyrazole derivatives, FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyrazole Derivative (Note: This table is illustrative and does not represent this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.09 |

| LUMO Energy | -1.70 |

| HOMO-LUMO Gap (ΔE) | 4.39 |

Source: Adapted from theoretical calculations on a related quinoxaline (B1680401) derivative. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. The MEP surface uses a color-coded scheme to visualize regions of different electrostatic potential.

Typically, red or yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like nitrogen or oxygen. nih.gov Conversely, blue or green colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack, often found around hydrogen atoms. nih.gov MEP analysis provides a clear and intuitive picture of the charge distribution and is widely used in computational studies of heterocyclic compounds to understand their intermolecular interactions and reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions between orbitals.

Mulliken Population Analysis

A Mulliken population analysis for this compound would involve the use of quantum chemical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-31G(d,p) or higher. niscpr.res.in This analysis partitions the total electron density among the constituent atoms, providing theoretical atomic charges.

Such a study would reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For instance, calculations on similar heterocyclic compounds have shown that nitrogen atoms typically carry a negative charge, influencing their role in intermolecular interactions. niscpr.res.in Hydrogen atoms generally exhibit a positive charge. niscpr.res.inwindows.net The specific charge on each carbon atom in the pyrazole ring, the benzyl (B1604629) group, and the methyl group would be quantified, offering insights into the molecule's reactivity and electronic structure. A data table, like the hypothetical Table 1, would be generated to summarize these findings.

Hypothetical Table 1: Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| N1 | -0.XXX |

| N2 | -0.XXX |

| C3 | +0.XXX |

| C4 | -0.XXX |

| C5 | +0.XXX |

| ... | ... |

(Note: This table is for illustrative purposes only, as specific data is unavailable.)

Spectroscopic Property Predictions and Correlations

Theoretical vibrational analysis of this compound would be performed using DFT calculations to predict its infrared (IR) and Raman spectra. derpharmachemica.comcardiff.ac.uk The calculated harmonic vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com

The analysis would assign specific vibrational modes to the calculated frequencies, such as:

Aromatic C-H stretching from the benzyl ring, typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com

Methyl group (CH₃) symmetric and asymmetric stretching modes around 2900-3000 cm⁻¹. derpharmachemica.com

C=C and C=N stretching vibrations within the pyrazole and phenyl rings, generally found between 1625-1430 cm⁻¹. derpharmachemica.commdpi.com

In-plane and out-of-plane C-H bending modes.

Pyrazole ring deformation modes, which are characteristic of the heterocyclic core. derpharmachemica.com

A comparative table (see hypothetical Table 2) would be presented to correlate the theoretically predicted frequencies with experimentally measured FT-IR and FT-Raman values, validating the accuracy of the computational model.

Hypothetical Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| Phenyl C-H stretch | 306X | 306X | 306X |

| Methyl C-H asym stretch | 299X | 299X | 299X |

| Pyrazole Ring stretch | 15XX | 15XX | 15XX |

| ... | ... | ... | ... |

(Note: This table is for illustrative purposes only, as specific data is unavailable.)

Theoretical ¹H and ¹³C NMR chemical shifts for this compound would be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)). rsc.orgiu.edu.sa The computed isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory to yield predicted chemical shifts (δ) in ppm. semanticscholar.org

These predictions would be compared with experimental NMR data to confirm the molecular structure. The predicted shifts would account for the electronic environment of each nucleus, for example:

The distinct signals for the protons on the pyrazole ring, benzyl group, and methyl group.

The chemical shifts of the carbons in the heterocyclic ring versus those in the phenyl ring.

Studies on related pyrazoles have demonstrated a good correlation between GIAO-calculated and experimental chemical shifts. rsc.orgjocpr.com

The electronic absorption properties of this compound would be investigated using Time-Dependent Density Functional Theory (TD-DFT). sapub.org This method calculates the vertical excitation energies and oscillator strengths (f) of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. sapub.org

The analysis would identify the key electronic transitions, such as π → π* transitions within the aromatic pyrazole and benzyl rings. The calculations would also involve analyzing the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the charge transfer. sapub.org

Molecular Dynamics and Simulation Studies

Conformational analysis of this compound would explore the molecule's flexibility, primarily the rotation around the single bond connecting the benzyl group to the pyrazole ring. iu.edu.sa Computational methods can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformer(s). semanticscholar.org Studies on the structurally similar 4-benzyl-1H-pyrazole have revealed how the orientation of the benzyl substituent influences the crystal packing and intermolecular interactions. nih.gov

Molecular dynamics simulations could further explore the dynamic behavior of the molecule and its interactions. researchgate.net These simulations would provide insight into non-covalent interactions, such as N–H···π or C–H···π hydrogen bonds, which are crucial in the supramolecular assembly of pyrazole derivatives in the solid state or in solution. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of pyrazole derivatives like this compound. Theoretical studies employing computational models, such as the Solvation Model based on Density (SMD), are instrumental in quantifying these effects. For instance, investigations into related pyrazole structures have calculated solvation energies in various solvents. researchgate.net These calculations often reveal negative solvation energies across a range of solvents, indicating favorable solubilization. researchgate.net

A comparative analysis of these predicted values suggests that solvents with varying polarities can be suitable for dissolving pyrazole compounds. However, certain solvents, like water, might be less preferable for specific derivatives. researchgate.net Understanding these solvent effects is crucial for predicting chemical behavior in different environments, from reaction kinetics in synthetic chemistry to bioavailability in biological systems. The interplay between the solute (this compound) and the solvent molecules affects the compound's conformational stability, electronic structure, and ultimately, its reaction pathways.

Proton Exchange Mechanisms

Proton exchange is a fundamental process in the chemistry of pyrazoles, influencing their tautomeric equilibria and reactivity. Theoretical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to elucidate these mechanisms. Studies have investigated the role of solvent molecules, such as water and ammonia (B1221849), in facilitating proton transfer. mdpi.com

The primary goal of these computational investigations is to evaluate how solvent molecules interact with the pyrazole ring to mediate proton exchange and to determine their contribution to the activation barriers of these tautomeric shifts. mdpi.com It has been concluded that proton transfer primarily occurs between the nitrogen centers of the pyrazole ring. Alternative pathways, such as proton transfer to carbon atoms, are considered energetically unfavorable due to the significant loss of aromaticity in the transition state. mdpi.com Higher-level theoretical methods have confirmed these findings, providing a robust understanding of the preference for nitrogen-to-nitrogen proton migration in substituted pyrazoles. mdpi.com This knowledge is vital for understanding reaction mechanisms where protonation or deprotonation of the pyrazole ring is a key step.

Non-Linear Optical (NLO) Properties

Computational chemistry provides powerful tools for the prediction and analysis of the non-linear optical (NLO) properties of molecules. Pyrazole derivatives have been a subject of interest in this field due to their potential applications in optoelectronic devices.

First-Order Hyperpolarizability (β) Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations are essential for predicting this property and guiding the design of new NLO materials. For pyrazole derivatives, quantum chemical methods like the second-order Møller-Plesset perturbation theory (MP2) have been used to compute the β value. nih.gov

In a study on a substituted (nitrovinyl)-1H-pyrazole derivative, the MP2/6-311+G(d) model, which accounts for both solvent and dispersion effects, yielded a β value of 40 x 10⁻³⁰ cm⁵/esu. nih.gov This calculated value showed good agreement with experimental results, validating the computational approach. nih.gov Such calculations demonstrate that theoretical models can accurately predict the NLO properties of pyrazole-based compounds, enabling the virtual screening of molecules with potentially large hyperpolarizability.

| Computational Method | Basis Set | Calculated Property | Value | Reference |

| MP2 | 6-311+G(d) | First Hyperpolarizability (β) | 40 x 10⁻³⁰ cm⁵/esu | nih.gov |

Theoretical Exploration of NLO Behavior in Pyrazole Derivatives

Broader theoretical studies on pyrazole derivatives have explored the structure-property relationships that govern their NLO behavior. These investigations often use Density Functional Theory (DFT) methods, such as B3LYP with extended basis sets, to calculate properties like dipole moment (μ), polarizability (α), and hyperpolarizability (β). wum.edu.pk

These studies have shown that the NLO response of pyrazole-containing scaffolds can be systematically tuned by modifying substituents on the molecular framework. wum.edu.pk For instance, the incorporation of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer (ICT), leading to larger β values. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. wum.edu.pk Theoretical findings suggest that by altering substituents, the energy gap can be modified to optimize the NLO properties, making these molecules promising candidates for various NLO applications. wum.edu.pk

In Silico Studies for Biological Activity Prediction (Excluding Prohibited Elements)

In silico techniques, particularly molecular docking, are invaluable for predicting the potential biological activity of compounds like this compound by simulating their interaction with specific protein targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. Numerous studies have employed this technique to investigate the interaction of pyrazole derivatives with various protein targets implicated in different biological processes.

Docking studies have shown that pyrazole derivatives can fit deeply within the binding pockets of proteins, forming key interactions such as hydrogen bonds and van der Waals contacts. nih.govresearchgate.net These interactions are crucial for stabilizing the ligand-protein complex. For example, various pyrazole derivatives have been docked against protein kinases like VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net The results from these simulations, including binding energy and inhibition constants, suggest that the pyrazole scaffold is a promising framework for developing potential inhibitors for these targets. nih.govresearchgate.net

Similarly, docking studies have been performed on pyrazole-carboxamides against human carbonic anhydrase (hCA) isoforms I and II, revealing favorable interactions compared to reference inhibitors. nih.gov In another example, pyrazole-benzimidazolone hybrids were docked into the active site of the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) protein, identifying specific amino acid residues (e.g., GLN 307, ASN 423, PHE 392) that are critical for binding. biointerfaceresearch.com These computational insights are instrumental in the rational design of new molecules with potentially enhanced biological activity.

| Ligand Class | Protein Target(s) | Key Findings | Reference(s) |

| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Showed good binding energies and potential inhibitory activity. | nih.govresearchgate.net |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I, hCA II) | Demonstrated better interactions than the reference inhibitor. | nih.gov |

| Pyrazole-benzimidazolone hybrids | HPPD | Identified specific interacting amino acid residues in the active site. | biointerfaceresearch.com |

ADMETox Predictions for Pyrazole Derivatives

In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are crucial in the early phases of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. For pyrazole derivatives, various computational models have been employed to assess their potential as therapeutic agents. These predictions help in identifying candidates with favorable drug-like properties and minimizing the likelihood of late-stage failures in drug development.

Several studies have utilized platforms like pkCSM and ADMETlab to evaluate the ADMET profiles of different series of pyrazole-containing compounds. semanticscholar.orgnih.gov These computational tools predict a range of pharmacokinetic and toxicity endpoints based on the chemical structure of the molecules.

Research on a series of pyrazole-indole molecules, Schiff bases, and pyrazolo[1,5-a]pyrimidines revealed that these compounds are predicted to have favorable ADMET properties, suggesting their potential for further development as drug candidates. semanticscholar.orgsemanticscholar.org Similarly, a study on twenty aromatic nitrogen heterocycle compounds, including pyrazole derivatives, showed that none of the compounds violated Lipinski's rule of five, indicating good oral bioavailability. nih.gov However, toxicity predictions identified that only a subset of these compounds were free from mutagenic, tumorigenic, and reproductive risks. nih.gov

Another investigation into pyrazole and pyrazoline derivatives as potential antimicrobial agents also involved in silico ADMET analysis. researchgate.net This study highlighted several compounds with promising inhibitory action and drug-like characteristics based on their predicted ADMET profiles and adherence to Lipinski's rule. researchgate.net Furthermore, ADME and toxicity predictions for fused pyrazolo[1,5-a]pyrimidines and pyrazole Schiff bases have shown that some of these derivatives possess acceptable drug-likeness and safety profiles. johnshopkins.edu

The predictive power of these computational models is instrumental in prioritizing compounds for synthesis and biological testing. For instance, in silico ADMET profiling of sulfonamide derivatives incorporating a pyrazole moiety helped in identifying compounds with promising anti-diabetic and anti-Alzheimer's potential. nih.gov

The following tables summarize the predicted ADMET properties for a selection of pyrazole derivatives from various research studies. These data points provide a comparative overview of their potential drug-like characteristics.

Table 1: Predicted Absorption and Distribution Properties of Selected Pyrazole Derivatives